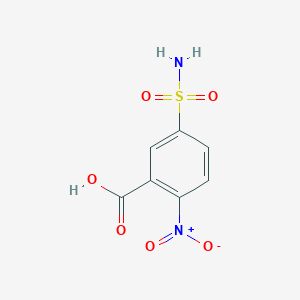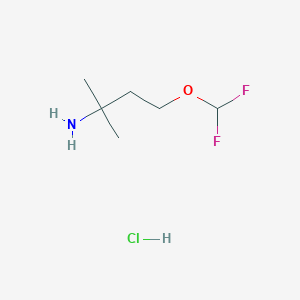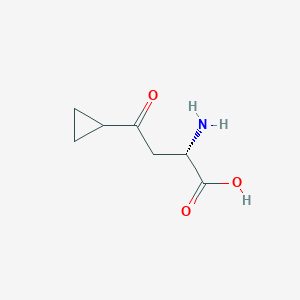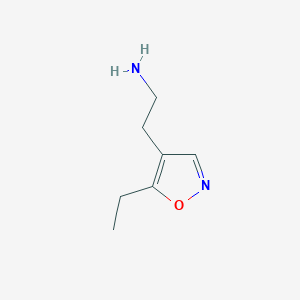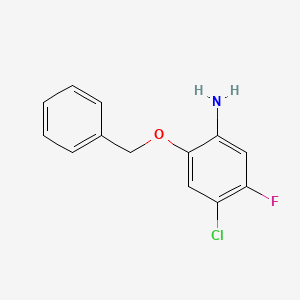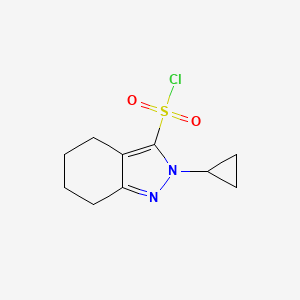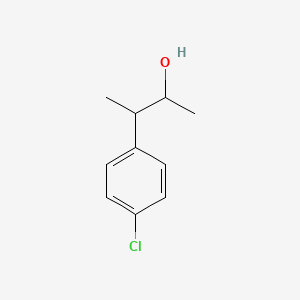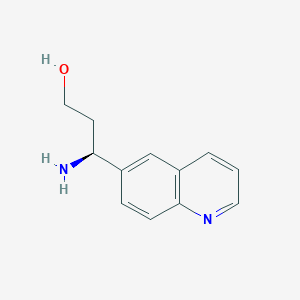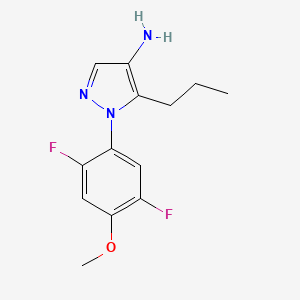
1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of difluoro, methoxy, and pyrazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the difluoro and methoxy groups: This step involves the use of fluorinating agents and methoxylation reagents to introduce the desired functional groups onto the aromatic ring.
Attachment of the propyl group: This can be done through alkylation reactions using propyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups may enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,5-Difluoro-4-methoxyphenyl)ethanone
- (2,5-Difluoro-4-methoxyphenyl)(piperidin-1-yl)methanone
- (2,5-Difluoro-4-methoxyphenyl)(pyrrolidin-1-yl)methanone
Uniqueness
1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine is unique due to the presence of the pyrazole ring and the specific arrangement of functional groups. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H15F2N3O |
|---|---|
Peso molecular |
267.27 g/mol |
Nombre IUPAC |
1-(2,5-difluoro-4-methoxyphenyl)-5-propylpyrazol-4-amine |
InChI |
InChI=1S/C13H15F2N3O/c1-3-4-11-10(16)7-17-18(11)12-5-9(15)13(19-2)6-8(12)14/h5-7H,3-4,16H2,1-2H3 |
Clave InChI |
KIGOTOVORIPTQL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=NN1C2=CC(=C(C=C2F)OC)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



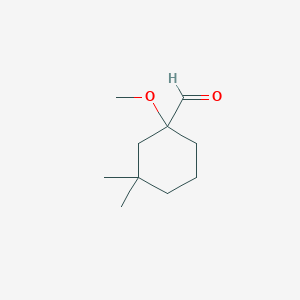
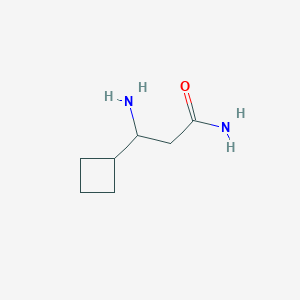
![4-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13308125.png)
